Z-Ala-pro-pna

Vue d'ensemble

Description

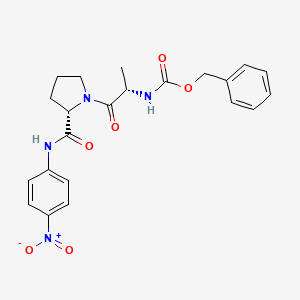

Z-Ala-Pro-pNA is an endopeptidase substrate . It was used in combination with Z-GP-pNA and Z-AA-pNA for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus .

Synthesis Analysis

The synthesis of this compound involves a yield of 1.5 g (34%) and the melting point is 160°-163° C . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .Molecular Structure Analysis

This compound has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . It contains total 58 bond(s); 34 non-H bond(s), 17 multiple bond(s), 8 rotatable bond(s), 5 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis

This compound is hydrolyzed by a prolyl-specific peptidase (PsP) into Z-Gly-Pro and p-nitroaniline . Several synthetic substrates have been used for the biochemical classification of PsP, such as Z-Gly-d-Pro-pNA, Z-Gly-Pro-Ala, Z-Gly-Pro-d-Ala and Z-Ala-Ala-Ala-Pro-pNA .Physical And Chemical Properties Analysis

This compound has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .Applications De Recherche Scientifique

Photodynamic Therapy of Bladder Cancer

Z-Ala-pro-pna plays a role in photodynamic therapy (PDT) for bladder cancer. A study by (Tan, Sun, Xu, Wang, & Guo, 2015) discusses the use of ALA-Zn(II) coordination polymers for targeted pro-photosensitizer delivery in PDT. This approach involves ALA metalization to PpIX, producing toxic singlet oxygen to kill cancer cells upon light irradiation.

Peptide Synthesis

This compound is also significant in peptide synthesis. (Getun, Filippova, Lysogorskaya, Oksenoit, Anisimova, Kolobanova, Bacheva, & Stepanov, 1997) describe an enzymatic synthesis of various peptides including this compound, highlighting the role of enzymes like subtilisin in these syntheses.

Proline Endopeptidase Identification

Research by (Soeda, Ohyama, & Nagamatsu, 1984) identifies a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol as proline endopeptidase. This enzyme specifically hydrolyzes peptides with the structure Y-Ala (or Pro)-X, making this compound a relevant substrate in understanding its function.

Enzyme Activity Assays

Studies like (Kehoe, Verkerk, Sim, Waumans, Van der Veken, Lambeir, & De Meester, 2013) discuss the role of this compound in enzyme activity assays. Here, prolylcarboxypeptidase (PRCP) activity is quantified, and this compound is used to measure enzymatic hydrolysis.

Cryogel Biocatalysts for Organic Media

In the context of peptide synthesis inorganic media, (Filippova, Bacheva, Baibak, Plieva, Lysogorskaya, Oksenoit, & Lozinsky, 2001) demonstrate the use of this compound in the synthesis of peptides using immobilized enzymes on cryogel biocatalysts. This method shows high efficiency in synthesizing N-acylated p-nitroanilides of tetrapeptides with this compound.

Food Protein Hydrolysis

This compound is also involved in research on food protein hydrolysis. (Stressler, Eisele, Schlayer, Lutz-Wahl, & Fischer, 2013) discuss the recombinant production of enzymes from Lactobacillus helveticus, which are important for protein hydrolysis in food, with this compound being a relevant substrate in their studies.

Enzyme Characterization in Insects

Research on post-proline cleaving enzymes from Tenebrio molitor, an insect, uses this compound as a substrate. (Goptar, Koulemzina, Filippova, Lysogorskaya, Oksenoit, Zhuzhikov, Dunaevsky, Belozersky, & Elpidina, 2008) characterize these enzymes, which hydrolyze this compound, providing insights into the digestive processes of this species.

PPARγ Locus Studies

In genetic studies, this compound is used in the context of the Pro12Ala polymorphism in peroxisome proliferator-activated receptor gamma. (Tönjes, Scholz, Loeffler, & Stumvoll, 2006) explore the association of this polymorphism with pre-diabetic phenotypes, where this compound may serve as a tool in molecular biology assays.

Prolyl Isomerase Substrate Specificities

The substrate specificities of prolyl isomerases are explored using this compound in a study by (Žoldák, Aumüller, Lücke, Hritz, Oostenbrink, Fischer, & Schmid, 2009). This research helps in understanding the role of these enzymes in protein folding and function.

Tetrapeptide Complex Studies

This compound is also significant in the study of tetrapeptide complexes. (Arjmand, Jamsheera, & Mohapatra, 2013) synthesize new tetrapeptide complexes with this peptide and study their interaction and cleavage with DNA.

Mécanisme D'action

Target of Action

Z-Ala-Pro-pNA is primarily a substrate for endopeptidases . Endopeptidases are enzymes that cleave peptide bonds within a protein and play a crucial role in protein degradation, signal transduction, and cell regulation .

Mode of Action

This compound interacts with its target endopeptidases by fitting into the enzyme’s active site. The enzyme then catalyzes the hydrolysis of the peptide bond in the substrate, resulting in the cleavage of this compound . This interaction allows the detection of the enzyme’s activity .

Biochemical Pathways

The cleavage of this compound by endopeptidases is part of the broader protein degradation pathway. This process is essential for maintaining protein homeostasis within the cell . In certain organisms like dermatophytic ascomycetous fungi, endopeptidases are crucial for the hydrolysis of keratin .

Result of Action

The cleavage of this compound by endopeptidases results in the generation of smaller peptide fragments. This action is often used to measure the activity of endopeptidases in various biological and biochemical research contexts .

Action Environment

The activity of endopeptidases on this compound can be influenced by various environmental factors. For instance, in dermatophytic ascomycetous fungi, endopeptidases cleave after proline (as in this compound) only at neutral pH . Therefore, the pH of the environment can significantly impact the action, efficacy, and stability of this compound.

Safety and Hazards

Orientations Futures

Z-Ala-Pro-pNA is used in research for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus . It is also used to detect the activity of endopeptidase . The future directions of this compound could involve further exploration of its applications in biochemical research and development.

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6/c1-15(23-22(29)32-14-16-6-3-2-4-7-16)21(28)25-13-5-8-19(25)20(27)24-17-9-11-18(12-10-17)26(30)31/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,23,29)(H,24,27)/t15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRUDZOHZFJLLZ-KXBFYZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

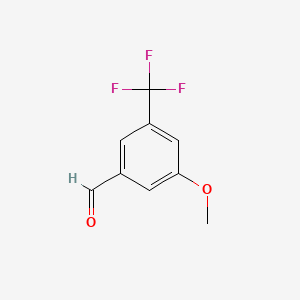

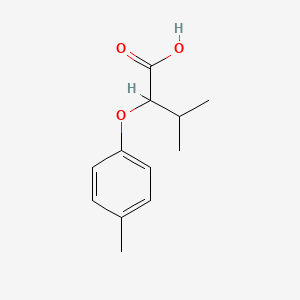

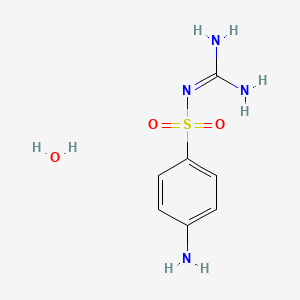

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

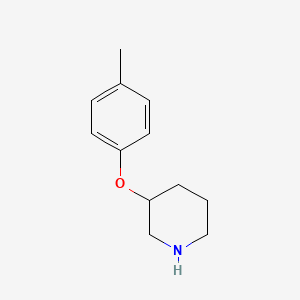

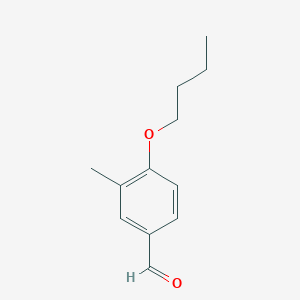

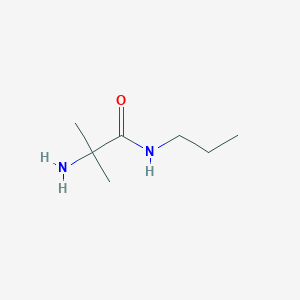

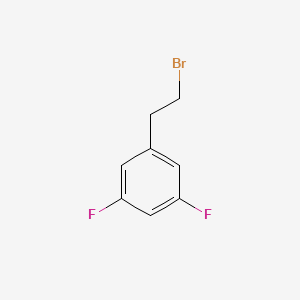

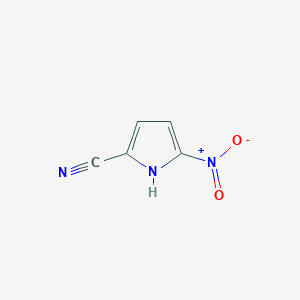

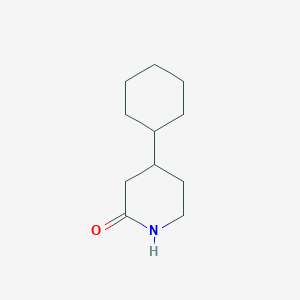

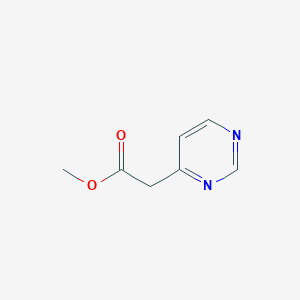

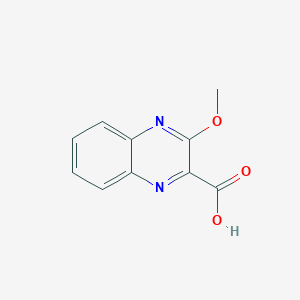

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)